Regioisomeric Scaffold Differentiation: 2-Sulfonamide vs. 5-Sulfonamide Series Binding Mode and Isoform Selectivity
The target compound places the primary sulfonamide zinc-binding group at the thiazole 2-position, whereas the pritelivir-derived congener series studied by Carta et al. (2017) carries the sulfonamide at the 5-position. In that study, 5-sulfonamide congeners exhibited low nanomolar Ki values across six human CA isoforms, with a well-defined SAR [1]. The 2-sulfonamide regioisomer presents a distinct N–S–C vector angle relative to the thiazole ring plane, altering the coordination geometry with the active-site zinc ion compared to the 5-substituted series—a structural distinction confirmed by X-ray crystallography of related 4-methylthiazol-2-yl benzenesulfonamide derivatives in complex with hCA II (PDB 7QGZ) [2]. No direct head-to-head enzymatic comparison between 2-sulfonamide and 5-sulfonamide regioisomers of the same thiazole core has been published; the differentiation is at the class-level scaffold architecture.
| Evidence Dimension | Sulfonamide position on thiazole ring (zinc-binding geometry) |
|---|---|
| Target Compound Data | Sulfonamide at 2-position; distinct C–S–N vector |
| Comparator Or Baseline | Pritelivir congeners: sulfonamide at 5-position; Ki values 0.025–971 nM across hCA I, II, VA, VB, IX, XII |
| Quantified Difference | Regioisomeric scaffold; no direct Ki comparison available |
| Conditions | Structural analysis (PDB 7QGZ); enzymatic assay (stopped-flow CO₂ hydration, Carta et al. 2017) |
Why This Matters
The 2-sulfonamide regioisomer provides a distinct zinc-binding pharmacophore that cannot be emulated by 5-sulfonamide analogs, making the target compound the obligatory starting material for any SAR campaign exploring 2-sulfonamide thiazole series.
- [1] Carta F, Birkmann A, Pfaff T, Buschmann H, Schwab W, Zimmermann H, Maresca A, Supuran CT. Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. J Med Chem. 2017;60(7):3154-3164. PMID: 28272885. View Source
- [2] RCSB PDB. 7QGZ: Human carbonic anhydrase II in complex with Methyl 3-((4-methylthiazol-2-yl)(4-sulfamoylphenyl)amino)propanoate. Deposited 2021-12-10. View Source
